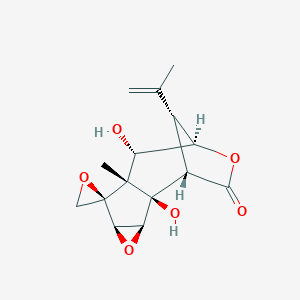
Tutin
説明
Tutin is a tetracyclic organic molecule with nine chiral centers . It exists in nature in six species of the tutu plant (genus Coriara) that grows in New Zealand . It is extremely toxic .
Synthesis Analysis
Tutin and its fellow toxin coriamyrtin 1 were first described in 1901 . A model synthetic study of Tutin revealed that the desymmetrization of the 2-methyl-1,3-cyclopentanedione moiety via the DL-proline-mediated intramolecular aldol reaction of a pentanal derivative bearing an isopropenyl group and the five-membered ring at the 3- and 5-position, respectively, provided the desired cis-fused skeleton .Molecular Structure Analysis
Tutin is a polyoxygenated polycyclic sesquiterpene from the picrotoxane family . The structure of tutin including absolute stereochemistry was confirmed by X-ray crystal analysis together with chemical and chiroptical means . Tutin has a highly strained skeleton, including two epoxide rings and a lactone, which is susceptible to various rearrangements .Chemical Reactions Analysis
Tutin’s toxicity results from its ability to inhibit glycine receptors in spinal neurons . Glycine is an inhibitory neurotransmitter; when it is inhibited, individuals can exhibit hypersalivation, agitation, seizures, exhaustion, coma, and respiratory distress .Physical And Chemical Properties Analysis
Tutin is a tetracyclic organic molecule with nine chiral centers . It exists in nature in six species of the tutu plant (genus Coriara) that grows in New Zealand . It is extremely toxic .科学的研究の応用
Neurological Research
Tutin’s ability to inhibit glycine receptors in spinal neurons makes it a valuable compound for studying neurological disorders and treatments. Glycine is an inhibitory neurotransmitter, and its inhibition can lead to symptoms like hypersalivation, agitation, and seizures. Research in this area could lead to a better understanding of diseases like epilepsy and potentially contribute to the development of new therapeutic strategies .
Toxicology Studies
Given its high toxicity, Tutin serves as an important subject in toxicological studies. It can help scientists understand the mechanisms of toxin-induced symptoms and the body’s response to toxic substances. This research can improve safety guidelines for handling toxic substances and develop better treatments for poisoning .
Environmental Impact Assessments
Tutin’s presence in honeydew produced by insects feeding on tutu plants raises concerns about environmental contamination and the impact on bee populations. Studying the environmental distribution and effects of Tutin can inform policies to protect ecosystems and prevent the spread of toxins through food chains .
Agricultural Research
Research on Tutin’s effects on livestock can be crucial for the agricultural sector, especially in regions where tutu plants are common. Understanding how Tutin causes symptoms like bloat and seizures in animals can lead to the development of preventive measures and treatments, ensuring the health and productivity of livestock .
Analytical Chemistry
Tutin can be used as a reference compound in analytical chemistry to develop and validate testing methods for detecting toxins in biological samples. This is essential for food safety and public health, as it allows for the quick identification of contaminated products .
Pharmacology and Drug Development
The study of Tutin’s interaction with neurotransmitter receptors offers insights into the design of new pharmacological agents. By understanding how Tutin binds to and inhibits glycine receptors, researchers can develop drugs that modulate neurotransmitter activity, which could be beneficial in treating various neurological conditions .
Food Safety Regulations
Tutin’s potential to contaminate honey necessitates research to establish safe levels of consumption and develop regulatory standards. This research is vital for protecting consumers and maintaining the integrity of food products in the market .
Emergency Medicine
Understanding the acute effects of Tutin poisoning and its treatment is important for emergency medicine. Research in this field can lead to the development of specific antidotes and improved protocols for managing patients who have ingested Tutin .
作用機序
Target of Action
Tutin, a poisonous plant derivative found in New Zealand tutu plants, acts as a potent antagonist of the glycine receptor . It also targets the catalytic subunit A (CNA) of calcineurin (CN) .
Mode of Action
Tutin inhibits the glycine receptors, lessening the sedative effect of this neurotransmitter and leading to intensive stimulation of the nervous system . It is determined to be a non-competitive antagonist using an allosteric mechanism . In addition, tutin activates CN, leading to seizures .
Biochemical Pathways
Tutin’s action on the glycine receptor and CN affects several signaling pathways. The N-methyl-D-aspartate (NMDA) receptors, gamma-aminobutyric acid (GABA) receptors, and voltage- and Ca2±activated K+ (BK) channels might be involved in these pathways .
Pharmacokinetics
A pharmacokinetic study was conducted in which 6 healthy males received a single oral dose of tutin-containing honey, giving a tutin dose of 1.8 µg/kg body weight . The serum concentration-time curve for all volunteers exhibited two discrete peaks with the second and higher level occurring at approximately 15 h post-dose . Pharmacokinetic analysis using a two-site absorption model resulted in a good fit to the observed concentration data .
Result of Action
The primary result of tutin’s action is the induction of epileptic seizures . This is due to its antagonistic effect on the glycine receptor and its activation of CN . It has powerful convulsant effects .
Action Environment
Tutin is found in New Zealand tutu plants and is sometimes associated with outbreaks of toxic honey poisoning when bees feed on honeydew exudate from the sap-sucking passion vine hopper insect, which has been feeding on the sap of tutu bushes . The toxin is more likely to occur when comb honey is eaten directly from a hive that has been harvesting honeydew from passionvine hoppers feeding on tutu plants . This highlights how environmental factors can influence the action, efficacy, and stability of tutin.
将来の方向性
特性
IUPAC Name |
(1S,2R,3S,5R,6R,7R,8S,9R,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-5(2)6-7-12(17)20-8(6)9(16)13(3)14(4-19-14)10-11(21-10)15(7,13)18/h6-11,16,18H,1,4H2,2-3H3/t6-,7+,8+,9+,10+,11-,13-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAZWUJBLXKBAY-ULZPOIKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H]2[C@H]([C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180400 | |
| Record name | (+)-Tutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tutin | |
CAS RN |
2571-22-4 | |
| Record name | Coriaria lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tutin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Tutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2571-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B69P754702 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tutin is a potent antagonist of the neurotransmitter γ-aminobutyric acid (GABA), specifically targeting ionotropic GABAA receptors. [] This antagonism disrupts normal neuronal inhibition in the central nervous system, leading to hyperexcitation and potentially seizures. [, , ]
A: Tutin-induced GABA antagonism can manifest in a range of neurological symptoms, including convulsions, respiratory distress, and even coma. [, , , ] Studies on rabbits have shown that microinjections of Tutin into specific brain regions like the nucleus tractus solitarius (NTS) can induce respiratory phase switching and increase respiratory frequency. [, ]
A: Tutin's molecular formula is C15H18O6, and its molecular weight is 294.29 g/mol. [, ]
A: Tutin has been extensively characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide valuable information about its functional groups, carbon and proton environments, and molecular weight, respectively. [, , ]
A: The presence of a free hydroxyl group at the 6-position of the picrotoxane skeleton, the core structure of Tutin, is crucial for its antagonistic activity on GABAA receptors, as demonstrated by studies comparing Tutin with its derivative, 6-acetylpicrotoxinin. [] Additionally, the C4 substituent plays a significant role in determining potency, with an isopropenyl group leading to stronger antagonism compared to a hydroxyisopropyl group. []
A: Studies on Picrodendrins, a group of Tutin analogs with variations at the C9 position, revealed differences in their antagonistic potency on insect GABAA receptors compared to their binding affinities observed in vertebrate GABAA receptors. This suggests that the optimal pharmacophore for interaction with GABAA receptors differs between vertebrates and insects. []
A: While the scientific literature doesn't provide detailed information on Tutin's stability under various environmental conditions, one study mentions that alkaline conditions can destroy its toxicity. [] This finding suggests that Tutin's stability might be affected by pH changes.
A: Tutin is a potent neurotoxin that can cause severe poisoning in humans, primarily through the consumption of contaminated honey. Symptoms include vomiting, giddiness, seizures, coma, and in severe cases, death. [, , ]
ANone: The available research primarily focuses on the acute toxicity of Tutin. More research is needed to fully understand any potential long-term health effects resulting from Tutin exposure.
ANone: Currently, the diagnosis of Tutin poisoning primarily relies on clinical presentation and a history of consuming potentially contaminated honey. There's a need for research to identify specific and sensitive biomarkers for Tutin exposure and assess its impact on various physiological systems.
A: Several analytical techniques are employed for the detection and quantification of Tutin and its metabolites. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a common method used to analyze Tutin levels in honey and biological samples. [, ] Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy has also been used to identify trace amounts of Tutin and its derivatives in honey. []
ANone: Due to Tutin's potency and the serious health risks associated with its consumption, stringent quality control measures are essential during its analysis. This includes using validated analytical methods, ensuring the accuracy and precision of measurements, and implementing appropriate safety protocols during sample handling and analysis.
ANone: There is limited information available regarding the environmental degradation and persistence of Tutin. Further research is needed to assess its potential for bioaccumulation, its impact on various ecosystems, and to develop appropriate strategies for mitigating any negative environmental consequences.
A: While Tutin itself is highly toxic and unsuitable for most applications, researchers are exploring other naturally-occurring compounds and synthetic derivatives with potentially safer profiles for applications such as insecticides. For instance, Andrographolide derivatives are being investigated as potential plant-based insecticides. [, ]
ANone: Important resources for researchers include databases like PubChem and ChemSpider for chemical information, scientific literature databases like PubMed and Semantic Scholar for access to research articles, and research institutions with expertise in natural product chemistry and toxicology.
A: Early research on Tutin primarily focused on characterizing its toxic effects and chemical structure. [, ] The discovery of Tutin glycosides in toxic honey marked a significant development in understanding the plant-insect-honey food chain and potential routes of Tutin contamination. [, ] More recently, research has focused on the potential development of Tutin-derived compounds for applications such as rodenticides. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



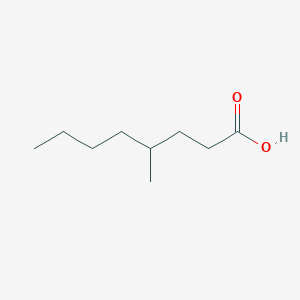
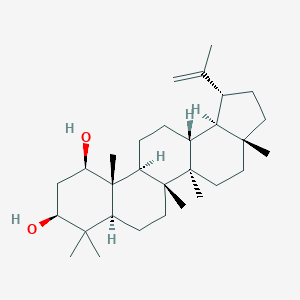
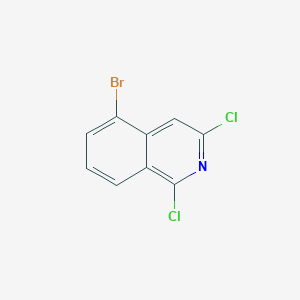

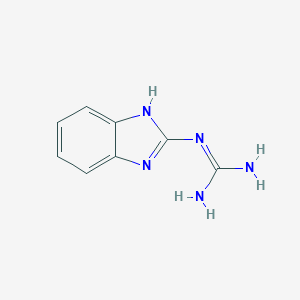


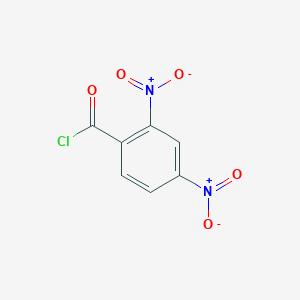

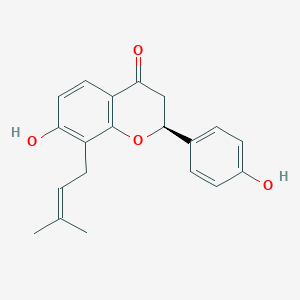
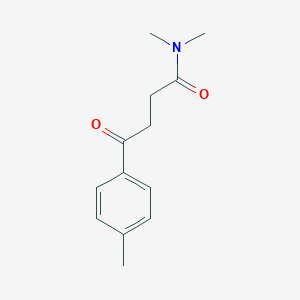
![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)

